REACTION_CXSMILES
|
[CH2:1]([Mg]Br)[CH3:2].Cl[C:6]([CH2:8][S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12])=[O:7].S(=O)(=O)(O)O>C1C=CC=CC=1.[Cl-].[Cd+2].[Cl-].[Cd]>[CH3:1][CH2:2][C:6](=[O:7])[CH2:8][S:9][CH2:10][C:11]([O:13][CH3:14])=[O:12] |f:4.5.6|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
solution
|
Quantity
|
392 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.56 mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
91.3 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)CSCC(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
51.3 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Cd+2].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cd]
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without heating for 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
with vigorous stirring as rapidly as
|
Type
|
CUSTOM
|
Details
|
consistent with control of the exothermic reaction
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at room temperature for 3-5 hours
|
Duration
|
4 (± 1) h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ether
|
Type
|
WASH
|
Details
|
washed successively with an aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution and dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
DISTILLATION
|
Details
|
the residual liquid is distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CSCC(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.7 g | |
YIELD: PERCENTYIELD | 60.9% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |